1-(2-Azidoethyl)-3-fluoropyrrolidine
Description
Properties
IUPAC Name |
1-(2-azidoethyl)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN4/c7-6-1-3-11(5-6)4-2-9-10-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOFFMAXCQBPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluoropyrrolidine Core
A representative method starts from a suitable 3-methyl-3-buten-1-ol derivative, which undergoes a multi-step sequence:
Step 1: Bromofluorination of 3-azido-2-methylprop-1-ene or related allylic substrates using N-bromosuccinimide (NBS) and a fluorinating agent such as Et3N·3HF to install bromine and fluorine atoms regioselectively.
Step 2: Azide reduction and protection where the azide group is hydrogenated over Pd/C catalyst in ethyl acetate, and the resulting amine is trapped in situ with di-tert-butyl dicarbonate (Boc2O) to afford N-Boc-protected amines.
Step 3: Ring closure via deprotonation of the carbamate N-H using sodium hydride (NaH) in dimethylformamide (DMF) to cyclize and form the pyrrolidine ring.
This sequence yields tert-butyl 3-fluoro-3-methylpyrrolidine-1-carboxylate with good overall yield (~43%) and minimal side reactions, avoiding chromatographic purification of intermediates.
Alternative Routes and Modifications
Electrophilic fluorination of γ-lactams followed by reduction and azide substitution offers an alternative pathway to access 3-fluoropyrrolidines with azidoethyl substituents.
The use of N-(alkylidene or arylmethylidene)-2-propenylamines as precursors has also been reported to enable the synthesis of fluorinated pyrrolidines with azidoalkyl substituents through carefully controlled fluorination and cyclization steps.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromofluorination | NBS, Et3N·3HF, room temperature | Quantitative | Regioselective installation of Br and F |
| Azide substitution | NaN3, DMSO, room temperature, 2.5 h | Quantitative | Efficient nucleophilic substitution |
| Azide reduction & Boc protection | H2, Pd/C, ethyl acetate, Boc2O | ~29 | Moderate yield, purification by flash chromatography |
| Ring closure | NaH, DMF, room temperature, 1 h (pyrrolidine) | 73 | Faster cyclization for pyrrolidines vs azetidines |
The ring closure for pyrrolidines is notably faster (~1 hour) compared to analogous azetidine formation (~23 hours) due to lower ring strain.
Mechanistic Insights and Practical Considerations
The bromofluorination step is critical for regioselective fluorine incorporation and sets the stage for subsequent ring closure.
Azide reduction to amine followed by immediate Boc protection prevents side reactions and stabilizes the intermediate for cyclization.
The use of sodium hydride as a strong base in DMF efficiently deprotonates the carbamate N-H, facilitating intramolecular nucleophilic substitution to close the pyrrolidine ring.
The synthetic route avoids chromatographic purification of intermediates, improving scalability and efficiency.
Summary Table of Key Preparation Steps
| Synthetic Stage | Starting Material | Key Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Bromofluorination | 3-azido-2-methylprop-1-ene | NBS, Et3N·3HF, RT | 3-bromo-2-fluoro-2-methylpropyl azide | Quantitative |
| Azide Reduction & Boc Protection | 3-bromo-2-fluoro-2-methylpropyl azide | H2, Pd/C, EtOAc, Boc2O | N-Boc protected amine | ~29 |
| Ring Closure (Cyclization) | N-Boc amine | NaH, DMF, RT | 3-fluoropyrrolidine derivative | 73 |
| Azide Introduction | 2-bromoethyl intermediate | NaN3, DMSO, RT | 2-azidoethyl substituted intermediate | Quantitative |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-3-fluoropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Cycloaddition Reactions: The azide group can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry for azide-alkyne cycloaddition.
Reducing Agents: Such as lithium aluminum hydride for azide reduction.
Bases: Potassium carbonate is commonly used in substitution reactions.
Major Products:
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azide group.
Scientific Research Applications
1-(2-Azidoethyl)-3-fluoropyrrolidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-3-fluoropyrrolidine largely depends on the specific reactions it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles, which can then interact with various biological targets . The fluorine atom can also influence the compound’s reactivity and interactions due to its electronegativity and ability to form strong bonds.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Structural and Functional Differences
The following table compares 1-(2-Azidoethyl)-3-fluoropyrrolidine with two key analogues:
*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to analogues.
Key Observations:
Difluoro substitution (3,3-difluoro) enhances electronegativity and rigidity of the pyrrolidine ring, which may stabilize transition states in enzymatic binding or improve metabolic resistance . Monofluoro substitution (3-fluoro) balances electronic effects without excessive steric hindrance, making it a versatile intermediate for medicinal chemistry.
Stability and Availability: Both analogues (methoxy and difluoro) are listed as discontinued, suggesting challenges in synthesis, storage, or commercial demand .
Functional Group Diversity: lists pyridine-pyrrolidine hybrids (e.g., 2-fluoronicotinaldehyde oxime derivatives), which combine fluorinated pyrrolidine moieties with pyridine rings. These structures are tailored for metal coordination or as ligands in catalysis, diverging from the azidoethyl group’s bioconjugation role . Carboxylic acid derivatives like 1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid (CAS 886364-02-9) highlight how additional functional groups (e.g., -COOH) expand utility in peptide synthesis or as chiral building blocks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Azidoethyl)-3-fluoropyrrolidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution, where a leaving group (e.g., chloride or bromide) on the ethyl chain is replaced by an azide group using sodium azide in polar aprotic solvents like DMF or acetonitrile. Heating at elevated temperatures (e.g., 150°C for 20 hours) under inert atmosphere is critical for azide incorporation . Alternatively, palladium-catalyzed coupling reactions (e.g., Stille or Suzuki-Miyaura) can introduce functionalized azide groups . Optimization includes adjusting reagent stoichiometry (1.2–1.5 equivalents of sodium azide), reaction time (12–24 hours), and purification via column chromatography to isolate the product .
Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H NMR : Key signals include δ ~3.3 ppm (multiplet for azidoethyl -CH2-N3) and δ ~4.5–5.5 ppm (fluorinated pyrrolidine ring protons). Coupling constants (JHF ~50 Hz) confirm fluorine substitution .
- LC-MS : Molecular ion peaks ([M+H]+) verify molecular weight (e.g., ~170–180 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and azide positioning .
- Assay Purity : Use ammonium acetate buffer (pH 6.5) for HPLC analysis to quantify impurities .
Advanced Research Questions
Q. How does the fluorine atom at the 3-position of the pyrrolidine ring influence the compound's reactivity and interaction in biological systems?
- Methodological Answer : The fluorine atom introduces electronegativity, altering electron density and enhancing metabolic stability by resisting oxidative degradation. In biological systems, it may participate in dipole-dipole interactions or weak hydrogen bonds with target proteins, as observed in fluorinated pyrrolidine-based ligands . Comparative studies with non-fluorinated analogs (e.g., 3-H-pyrrolidine derivatives) are essential to isolate fluorine-specific effects on binding affinity and pharmacokinetics .
Q. What strategies address contradictions in spectroscopic data versus computational modeling predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To resolve:
- Perform temperature-dependent NMR to assess rotational barriers of the azidoethyl group .
- Conduct DFT calculations with solvent corrections (e.g., PCM model for DMSO or water) to align theoretical and experimental NMR shifts .
- Validate models using SHELXL-refined crystallographic data to ensure geometric accuracy .
Q. How can the azide group in this compound be utilized for further functionalization in drug discovery?
- Methodological Answer : The azide enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to append pharmacophores or fluorescent tags. Key steps:
- React with terminal alkynes (1.2 equivalents) under Cu(I) catalysis (e.g., CuSO4/sodium ascorbate) at 25–50°C .
- Monitor azide consumption via FT-IR (disappearance of ~2100 cm⁻1 peak) or TLC .
- Ensure fluoropyrrolidine stability by avoiding prolonged heating (>12 hours) or acidic conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
